(4-Bromobenzyl)trimethylsilane

Description

Significance of Organosilicon Compounds in Modern Chemical Synthesis

Organosilicon compounds, characterized by the presence of a carbon-silicon bond, have garnered substantial attention in synthetic organic chemistry. wikipedia.orgiust.ac.ir The silicon element, positioned below carbon in the periodic table, imparts distinct properties to these molecules. ias.ac.in The carbon-silicon bond is longer and weaker than a carbon-carbon bond, and it possesses a degree of polarization due to the difference in electronegativity between carbon (2.55) and silicon (1.90). wikipedia.org This inherent polarity makes the silicon atom susceptible to nucleophilic attack. wikipedia.org

The versatility of organosilicon compounds stems from their stability under many reaction conditions, yet they can be activated to participate in a wide array of chemical transformations. hokudai.ac.jp They are utilized as protecting groups, synthetic intermediates, and precursors to various functional groups. ias.ac.in The stability of α-carbanions adjacent to a silicon atom, attributed to the delocalization of electron density into silicon's empty 3d orbitals, is a key feature exploited in many synthetic strategies. ias.ac.in

Strategic Importance of Aryl and Benzyl (B1604629) Halides as Synthetic Precursors

Aryl and benzyl halides are fundamental building blocks in organic synthesis. wikipedia.orgfiveable.me An aryl halide is an aromatic compound where a halogen atom is directly bonded to an aromatic ring, while in a benzyl halide, the halogen is attached to a benzylic carbon. wikipedia.org These compounds serve as versatile precursors for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of molecular construction. fiveable.melibretexts.org

The reactivity of aryl halides is distinct from that of alkyl halides. The carbon-halogen bond in aryl halides is stronger due to the sp2 hybridization of the carbon atom, making them less reactive towards traditional nucleophilic substitution reactions. byjus.com However, they readily participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, and Heck reactions, which are powerful methods for forming biaryl systems and other complex structures. fiveable.me Benzyl halides, on the other hand, are more reactive towards nucleophilic substitution and are widely used to introduce the benzyl group into molecules.

Structural Characteristics and Chemical Behavior of (4-Bromobenzyl)trimethylsilane

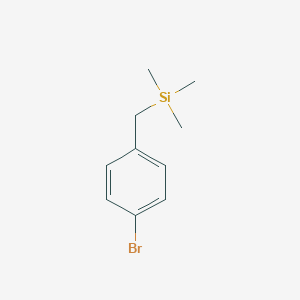

This compound, with the chemical formula C10H15BrSi, integrates the key features of both organosilicon compounds and aromatic halides. Its structure consists of a benzene (B151609) ring substituted with a bromine atom at the para position and a trimethylsilylmethyl group.

The presence of the trimethylsilyl (B98337) group influences the chemical behavior of the molecule. The silicon atom can stabilize an adjacent carbanion, which can be a key factor in its synthetic applications. The bromine atom on the aromatic ring provides a reactive handle for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions. This dual functionality makes this compound a valuable intermediate in the synthesis of more complex molecules. For instance, the bromine can be substituted to form new bonds, while the trimethylsilyl group can be retained for subsequent manipulations or removed if no longer needed. A related compound, (4-Bromophenyl)trimethylsilane, where the trimethylsilyl group is directly attached to the aromatic ring, has been synthesized by reacting 4-bromophenylmagnesium bromide with trimethylchlorosilane. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H15BrSi |

| Molecular Weight | 243.22 g/mol cymitquimica.com |

| Synonyms | Benzene, 1-bromo-4-[(trimethylsilyl)methyl]-, 1-Bromo-4-[(trimethylsilyl)methyl]benzene, Silane (B1218182), [(4-bromophenyl)methyl]trimethyl- cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)methyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrSi/c1-12(2,3)8-9-4-6-10(11)7-5-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBIYNREFRBEGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407725 | |

| Record name | (4-Bromobenzyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17095-20-4 | |

| Record name | 1-Bromo-4-[(trimethylsilyl)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17095-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromobenzyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-BROMOBENZYL)TRIMETHYLSILANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 4 Bromobenzyl Trimethylsilane

Established Synthetic Pathways for Benzylsilanes

The formation of the benzylic carbon-silicon (C-Si) bond is the crucial step in the synthesis of benzylsilanes. Several general methodologies have been established, which can be adapted for the specific synthesis of (4-Bromobenzyl)trimethylsilane. These pathways often involve the reaction of a silicon-based nucleophile with a benzylic electrophile, or conversely, a benzylic nucleophile with a silicon-based electrophile.

Key established methods include:

Nucleophilic Substitution: This is the most traditional approach, typically involving the reaction of an organometallic reagent derived from a benzyl (B1604629) halide (like a Grignard or organolithium reagent) with a halosilane, such as chlorotrimethylsilane. scienceinfo.com

Reductive Silylation: This method can involve the reduction of benzyl halides or related compounds in the presence of a silylating agent.

Hydrosilylation: The addition of a Si-H bond across a carbon-carbon double bond, for example, in a styrene derivative, catalyzed by transition metals, can yield benzylsilanes, although this is more common for producing phenethylsilanes.

Transition Metal-Catalyzed Cross-Coupling: Modern synthetic chemistry heavily relies on catalytic methods. Various transition metals, including palladium, nickel, and rhodium, can catalyze the coupling of a benzyl derivative with a silyl-organometallic reagent to form the desired C(sp³)–Si bond. organic-chemistry.orgthieme-connect.de For instance, a Nickel/Copper co-catalyzed silylation of unactivated C-O electrophiles derived from benzyl alcohols provides a direct route to benzylsilanes under mild conditions. organic-chemistry.org

Precursor Design and Selection for Regioselective Synthesis

The regioselective synthesis of this compound requires careful selection of precursors to ensure the trimethylsilyl (B98337) group attaches exclusively to the benzylic carbon. The substitution pattern on the aromatic ring is determined by the starting materials.

The primary precursors are:

A 4-bromobenzyl moiety: This can be in the form of an electrophile, such as 4-bromobenzyl bromide or 4-bromobenzyl chloride , or a nucleophile, generated in situ as 4-bromobenzylmagnesium halide (a Grignard reagent) or a 4-bromobenzylzinc halide .

A trimethylsilyl moiety: This is typically an electrophile like chlorotrimethylsilane (TMSCl) when reacting with a nucleophilic benzyl source. Alternatively, a nucleophilic silicon source, such as a silyl-organometallic reagent (e.g., a silylzinc or silylborane species), can be used in transition-metal-catalyzed reactions.

The para-position of the bromine atom on the benzene (B151609) ring is fixed by using a para-substituted starting material, such as 4-bromotoluene, which can then be halogenated at the benzylic position to yield 4-bromobenzyl bromide. This ensures the final product has the desired regiochemistry without ambiguity.

Optimization of Reaction Conditions for Carbon-Silicon Bond Formation

The efficiency and yield of the synthesis depend critically on the reaction conditions. Optimization involves selecting the appropriate solvent, temperature, reaction time, and, if applicable, catalyst and ligands.

The Grignard reaction is a robust and widely used method for forming C-Si bonds. scienceinfo.com The synthesis of this compound via this route involves two main steps:

Formation of the Grignard Reagent: 4-bromobenzyl bromide is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form 4-bromobenzylmagnesium bromide. It is crucial to maintain anhydrous conditions to prevent quenching of the highly reactive organometallic intermediate.

Reaction with Electrophilic Silicon: The freshly prepared Grignard reagent is then treated with chlorotrimethylsilane (TMSCl). The nucleophilic benzylic carbon attacks the electrophilic silicon atom, displacing the chloride ion and forming the stable C-Si bond.

Reaction Scheme: Br-C₆H₄-CH₂Br + Mg → Br-C₆H₄-CH₂MgBr Br-C₆H₄-CH₂MgBr + (CH₃)₃SiCl → Br-C₆H₄-CH₂Si(CH₃)₃ + MgBrCl

Optimization of this process involves ensuring the complete formation of the Grignard reagent before adding the silyl (B83357) halide and controlling the temperature, often starting at 0°C and allowing the reaction to warm to room temperature. Similar transformations can be achieved using organolithium reagents, which are typically more reactive than their Grignard counterparts.

Transition metal catalysis offers powerful alternatives for C-Si bond formation, often with higher functional group tolerance and milder reaction conditions. acs.orgmdpi.com

Rhodium-catalyzed cross-coupling represents one such advanced methodology. For example, functionalized benzylsilanes can be prepared in good yields through the Rh-catalyzed cross-coupling between an organozinc reagent (ArZnI) and iodomethyltrimethylsilane (TMSCH₂I). organic-chemistry.org Adapting this for the target molecule would involve preparing an organozinc compound from a 4-bromobenzyl precursor.

Another strategy is the nickel-catalyzed silylation of benzylic C-O bonds. A system using a Nickel/Copper catalyst can effectively couple benzylic methyl ethers with silylboranes to generate benzylsilanes. organic-chemistry.org This approach avoids the need to prepare organometallic reagents from potentially unstable benzyl halides.

The table below summarizes representative conditions for these catalytic approaches.

| Catalytic System | Benzyl Precursor | Silylating Agent | Solvent | Typical Conditions | Yield |

| Rhodium Catalyst | 4-Bromobenzylzinc iodide | Iodomethyltrimethylsilane | THF | Room Temperature | Good |

| Ni/Cu Catalyst | 4-Bromobenzyl methyl ether | Silylborane | Toluene | 100 °C | Good |

| Palladium Catalyst | 4-Bromobenzyl bromide | Hexamethyldisilane | Dioxane | 80-120 °C | Moderate to Good |

These catalytic methods are subject to extensive optimization, including the choice of ligands for the metal center, the base used (if any), and the specific silylating agent, to maximize yield and selectivity.

Advanced Purification and Isolation Techniques for Organosilicon Compounds

The purification of this compound from the reaction mixture is essential to obtain a product of high purity. Organosilicon compounds can present unique challenges and opportunities for purification.

Distillation: For liquid organosilanes, fractional distillation under reduced pressure is a primary method of purification. This technique is effective for separating the product from non-volatile impurities and solvents. The relatively non-polar nature of many silanes makes them amenable to distillation.

Column Chromatography: Flash column chromatography is a versatile technique for purifying a wide range of organic compounds, including organosilanes. unt.edu Silica gel is the most common stationary phase. However, the slightly acidic nature of silica can sometimes lead to the degradation of sensitive organosilicon compounds. In such cases, deactivated silica or alternative stationary phases like alumina may be employed. A non-polar eluent system, such as hexane or a hexane/ethyl acetate mixture, is typically used. unt.edu

Crystallization: If the target compound is a solid at room temperature, crystallization can be a highly effective purification method. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.

Acid/Base Washing: The work-up procedure often involves washing the organic extract with dilute acid and/or base solutions to remove ionic impurities and unreacted starting materials before the final purification step. For instance, an acid wash can remove residual magnesium salts from a Grignard reaction.

The choice of purification method depends on the physical properties of this compound (e.g., boiling point, melting point, stability) and the nature of the impurities present in the crude product.

Reactivity and Mechanistic Investigations of 4 Bromobenzyl Trimethylsilane

Reactions Involving the Bromine Atom at the Benzyl (B1604629) Position

The carbon-bromine bond at the benzylic position is the most reactive site for nucleophilic attack and oxidative addition to transition metals. The stability of the potential benzylic carbocation or radical intermediate enhances this reactivity compared to simple alkyl bromides. libretexts.org

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Benzylic halides are excellent electrophiles for transition metal-catalyzed cross-coupling reactions, which are powerful methods for constructing carbon-carbon bonds.

Palladium catalysts are highly effective for coupling benzylic halides with a variety of organometallic reagents. While specific studies focusing exclusively on (4-Bromobenzyl)trimethylsilane are not extensively documented, its reactivity can be inferred from studies on similar substituted benzyl bromides. These reactions typically proceed via a catalytic cycle involving oxidative addition of the benzyl bromide to a Pd(0) complex, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst.

Common palladium-catalyzed reactions applicable to benzylic bromides include the Suzuki-Miyaura (with organoborons), Sonogashira (with terminal alkynes), and Kumada-Corriu (with Grignard reagents) couplings. For instance, the Suzuki-Miyaura coupling of benzyl bromides with potassium aryltrifluoroborates has been shown to be effective for a range of substituted substrates, tolerating various functional groups. nih.gov A procedure using PdCl₂(dppf)·CH₂Cl₂ as the catalyst with Cs₂CO₃ as the base in a THF/H₂O solvent system at 77 °C provides good yields for diarylmethane products. nih.gov Similarly, a rapid Sonogashira-type coupling of benzyl bromides with lithium acetylides is achieved using a [Pd(μ-I)PᵗBu₃]₂ catalyst at room temperature. rsc.org These established methods highlight the expected reactivity of the bromine atom in this compound.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Benzyl Bromides

| Coupling Type | Catalyst | Ligand | Base | Coupling Partner | Solvent | Temp. | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | PdCl₂ | dppf | Cs₂CO₃ | Ar-BF₃K | THF/H₂O | 77 °C | 70-98 | nih.gov |

| Suzuki-Miyaura | Pd(OAc)₂ | JohnPhos | K₂CO₃ | Ar-B(OH)₂ | DMF | MW | 55-90 | nih.gov |

| Sonogashira | [Pd(μ-I)PᵗBu₃]₂ | PᵗBu₃ | - | RC≡CLi | THF | RT | 62-91 | rsc.org |

| Kumada-Corriu | PdCl₂ | Xantphos | - | Ar-MgBr | THF | RT | 65-85 | acs.org |

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. researchgate.net They are particularly effective in reductive cross-coupling reactions, where two different electrophiles are coupled in the presence of a stoichiometric reductant, such as manganese or zinc metal. researchgate.netnih.gov This approach avoids the need to pre-form sensitive organometallic reagents.

A nickel-catalyzed asymmetric reductive cross-coupling between vinyl bromides and benzyl chlorides has been developed to produce enantioenriched products bearing tertiary allylic stereocenters. nih.govorganic-chemistry.orgacs.org This reaction utilizes a chiral bis(oxazoline) ligand in combination with a NiBr₂·glyme precursor and Mn⁰ as the reductant. organic-chemistry.orgacs.org Given the similar reactivity of benzyl bromides and chlorides in such transformations, this compound is an anticipated substrate for these types of couplings. The general mechanism involves the reduction of Ni(II) to Ni(0), which then undergoes oxidative addition with the benzyl halide. A subsequent reaction with the second electrophile, also activated by the nickel catalyst, leads to the final coupled product.

Table 2: Nickel-Catalyzed Reductive Cross-Coupling of Benzylic Electrophiles

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Reductant | Solvent | Temp. | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| Vinyl Bromide | Benzyl Chloride | NiBr₂·glyme / chiral ligand | Mn | DMA | 0 °C | 78-93 | acs.org |

| Benzyl Bromide | Benzyl Sulfonium Salt | NiBr₂(dme) | Mn | DMA | 35 °C | 51-92 | researchgate.net |

| Aryl Bromide | Alkyl Bromide | NiBr₂ / photoredox catalyst | - | DMF | RT | 65-98 | chinesechemsoc.org |

Nucleophilic Substitutions and Derivatizations at the Benzylic Carbon

The benzylic position of this compound is highly susceptible to nucleophilic substitution. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and the stability of the resulting carbocation. libretexts.orgkhanacademy.org The presence of the benzene (B151609) ring stabilizes a positive charge at the benzylic position through resonance, making the Sₙ1 pathway more accessible than for primary alkyl halides. libretexts.org

Strong, anionic nucleophiles in polar aprotic solvents generally favor the bimolecular Sₙ2 mechanism, which proceeds with inversion of stereochemistry if the carbon is chiral. Examples include reactions with azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻). nih.gov Conversely, reactions with weak, neutral nucleophiles (e.g., water, alcohols) in polar protic solvents tend to proceed via a resonance-stabilized benzylic carbocation intermediate in an Sₙ1 pathway. doubtnut.com Studies on the reaction of substituted benzylamines with benzyl bromide in methanol (B129727) have shown the reaction follows a second-order path, consistent with an Sₙ2-type mechanism. researchgate.net

Transformations of the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) group is a versatile functional handle. While stable under many conditions, the C-Si bond can be selectively cleaved or transformed.

Silylation and Desilylation Processes

The primary transformation involving the benzyltrimethylsilyl moiety is desilylation, most commonly protodesilylation, where the silyl (B83357) group is replaced by a proton. This process can be initiated by acids, bases, or fluoride (B91410) ions.

Base-Catalyzed Protodesilylation: An efficient, additive-free method for the protodesilylation of various organosilanes, including benzylsilanes, involves catalytic amounts of potassium trimethylsilanolate (KOTMS) in wet dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgresearchgate.net The reaction proceeds under mild conditions and tolerates a wide range of functional groups. organic-chemistry.org The proposed mechanism involves the activation of the C-Si bond by the base to form a pentacoordinate silicon intermediate, which is then protonated by water present in the solvent. organic-chemistry.org

Table 3: Base-Catalyzed Protodesilylation of Organosilanes

| Substrate Type | Catalyst (mol%) | Solvent | Temperature | Time | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Aryl-SiMe₃ | KOTMS (1%) | wet DMSO | 70 °C | 2 h | 99 | organic-chemistry.org |

| Alkynyl-SiMe₃ | KOTMS (1%) | wet DMSO | 70 °C | 1 h | 98 | organic-chemistry.org |

| Benzyl-SiMe₃ | KOTMS (5%) | wet DMSO | 90 °C | 12 h | 91 | organic-chemistry.org |

Fluoride-Induced Desilylation: Fluoride ions, owing to the exceptionally high strength of the silicon-fluorine bond (bond dissociation energy ~139 kcal/mol), are highly effective at cleaving C-Si bonds. nih.gov Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are commonly used. researchgate.netstackexchange.com This desilylation process generates a transient benzylic carbanion. nih.govresearchgate.net This intermediate can be trapped by a proton source (protodesilylation) or by other electrophiles, making the benzyltrimethylsilyl group a stable precursor for a benzylic nucleophile. This strategy has been used in the synthesis of 1,1-diarylalkanes by reacting benzyltrimethylsilanes with aromatic electrophiles in the presence of a Lewis basic salt promoter.

Probing Si-C Bond Cleavage Pathways

The cleavage of the silicon-carbon (Si-C) bond is a fundamental process in organosilicon chemistry. nih.gov In the case of this compound, the Si-C bond is an unstrained C(sp³)–Si bond. nih.gov The cleavage of such bonds is generally challenging but can be achieved under specific conditions, often involving transition metal catalysis or the use of strong electrophiles or nucleophiles. nih.govcaltech.edu

Mechanistic studies have shown that the cleavage of the Si-C bond in arylsilanes can be influenced by the position of the silyl group on the aromatic ring and the reaction conditions. rsc.org For benzyltrimethylsilanes, the presence of the benzylic methylene (B1212753) group introduces additional reaction pathways. Quantum chemical calculations suggest that inserting an alkyl linker between the silicon and the aromatic ring can suppress Si-C bond cleavage under basic conditions. rsc.org

One potential pathway for Si-C bond cleavage involves the formation of a pentacoordinate silicon intermediate. caltech.edu For instance, the reaction of organosilicon compounds in supercritical water has been shown to proceed through a water-assisted mechanism without the need for a catalyst. researchgate.net Another pathway involves the insertion of a metal species into the Si-C bond, which is a key step in various transition-metal-catalyzed cross-coupling reactions. nih.gov

In some cases, the Si-C bond can undergo reversible cleavage. For example, in a methylene/silyl complex, reversible migration of the trimethylsilyl group to a methylene carbon has been observed, leading to the reformation of the Si-C bond. illinois.edu This process was confirmed through control experiments and detailed mechanistic analysis. illinois.edu Furthermore, methyl/triflate exchange reactions on trimethylsilyl groups have been observed in the presence of Lewis acids, leading to the substitution of a methyl group at the silicon atom, which can be considered a form of Si-C bond activation. uni-rostock.de

Role of the Trimethylsilyl Group in Directing Reactivity

The trimethylsilyl (TMS) group in this compound plays a significant role in directing the compound's reactivity. The TMS group is known for its chemical inertness and large molecular volume, which can introduce steric hindrance and influence the regioselectivity of reactions. wikipedia.org

In the context of directing reactivity, the TMS group can act as a bulky substituent, impeding certain reaction pathways. For example, in Ni-catalyzed cross-coupling reactions, a decrease in product yield was observed when the size of the α-benzyl substituent increased, with the trimethylsilyl group leading to the lowest yield compared to smaller alkyl groups. caltech.edu This was attributed to the bulky TMS group hindering the oxidative addition of the benzylic chloride to the nickel catalyst. caltech.edu

The following table summarizes the influence of the trimethylsilyl group on the reactivity of benzylic systems in different reaction types:

| Reaction Type | Role of Trimethylsilyl Group | Outcome | Reference |

| Ni-catalyzed cross-coupling | Steric hindrance | Decreased product yield | caltech.edu |

| Benzylic functionalization | Protecting group | Enables synthesis of complex derivatives | rsc.org |

Intramolecular and Intermolecular Cooperative Effects Between Functional Groups

The presence of both a bromo and a trimethylsilylmethyl group on the same aromatic ring in this compound can lead to cooperative effects, influencing the molecule's reactivity in both intramolecular and intermolecular processes.

Intramolecular Effects:

Intramolecular cooperativity can manifest in reactions where both functional groups participate in a concerted or sequential manner. For instance, in certain rearrangement reactions, the trimethylsilyl group has been shown to migrate from one position to another within the same molecule. acs.org While specific studies on the intramolecular cooperative effects in this compound are not extensively documented in the provided search results, the general principles of such effects in related systems can be considered. For example, radical-mediated intramolecular cyano-group migration has been extensively studied, showcasing how one functional group can influence the reactivity of another within the same molecule. mdpi.com

Intermolecular Effects:

Intermolecular cooperative effects are observed in reactions where the functional groups of one molecule interact with those of another or with a catalyst. The bromo group in this compound can participate in cross-coupling reactions, such as the Sonogashira coupling, which is pivotal for forming carbon-carbon bonds. chemimpex.com The trimethylsilyl group, while generally inert, can influence the electronic environment of the aromatic ring, thereby modulating the reactivity of the bromo group in such reactions.

Furthermore, non-covalent interactions, such as those involving the bromine atom, can play a role in directing the self-assembly of molecules on surfaces, which is a key aspect of on-surface synthesis. nih.gov The interplay between the bromo and trimethylsilylmethyl groups can influence the formation of ordered structures and the outcome of surface-catalyzed reactions. nih.gov The concept of effective molarity, which quantifies the entropic advantage of intramolecular versus intermolecular interactions, is a useful framework for understanding cooperative binding in supramolecular systems. ox.ac.uk

Elucidation of Reaction Mechanisms Through Kinetic and Stereochemical Studies

Kinetic and stereochemical studies are crucial for elucidating the detailed mechanisms of chemical reactions involving this compound and related compounds.

Kinetic Studies:

Kinetic studies provide quantitative information about reaction rates and how they are affected by changes in concentration, temperature, and catalysts. For example, in the addition of trimethylsilyl cyanide to aldehydes, kinetic studies have been used to determine the order of the reaction with respect to the reactants and the catalyst. rsc.org Such studies can help to distinguish between different proposed mechanisms. For instance, in the formal thioboration of alkynes, kinetic experiments, including the determination of activation parameters (ΔH‡ and ΔS‡) and kinetic isotope effects, supported a rate-determining AdE3 mechanism. nih.gov A Hammett study, which investigates the effect of substituents on the reaction rate, can provide insights into the electronic demands of the transition state. nih.gov

Stereochemical Studies:

Stereochemical studies focus on the three-dimensional arrangement of atoms in reactants and products, providing critical information about the reaction mechanism. For example, the deoxygenation of epoxides with trimethylsilyl anions was found to proceed with inversion of stereochemistry, consistent with a backside nucleophilic attack. caltech.edu In another example, the absolute configuration of enantiomers was determined using Mosher's amide method, VCD spectroscopy, and X-ray crystallography, which are powerful techniques for stereochemical assignment. researchgate.net The stereochemical outcome of a reaction can often rule out certain mechanistic pathways. For instance, the observation of specific diastereomers in a reaction can provide evidence for a particular transition state geometry. umich.edu

While specific kinetic and stereochemical studies focused solely on this compound were not prevalent in the search results, the principles and methodologies from studies on related organosilicon and organobromine compounds are directly applicable to understanding its reactivity.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and constitution of (4-Bromobenzyl)trimethylsilane in solution. By analyzing the spectra of ¹H, ¹³C, and ²⁹Si nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. The spectrum of this compound is characterized by three distinct sets of signals corresponding to the trimethylsilyl (B98337) (TMS) group, the benzylic methylene (B1212753) bridge, and the aromatic ring protons.

The nine protons of the trimethylsilyl group are chemically equivalent, giving rise to a sharp, high-intensity singlet peak at approximately 0.00 ppm. This upfield chemical shift is a hallmark of protons on silicon. The two benzylic protons are also equivalent and appear as a singlet around 2.03 ppm. The aromatic region displays a characteristic AA'BB' splitting pattern typical of a 1,4-disubstituted benzene (B151609) ring. Two doublets are observed, one at approximately 6.95 ppm corresponding to the two protons ortho to the trimethylsilylmethyl group, and another at approximately 7.35 ppm for the two protons ortho to the bromine atom.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -Si(CH₃)₃ | ~0.00 | Singlet | 9H |

| -CH₂- | ~2.03 | Singlet | 2H |

| Ar-H (ortho to -CH₂SiMe₃) | ~6.95 | Doublet | 2H |

| Ar-H (ortho to -Br) | ~7.35 | Doublet | 2H |

Note: Data are typical values and may vary slightly based on solvent and spectrometer frequency.

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. The spectrum for this compound shows five signals. The carbon atoms of the trimethylsilyl group appear as a single peak at a highly shielded (upfield) chemical shift of approximately -1.5 ppm. The benzylic methylene carbon is observed further downfield, around 24.5 ppm. The aromatic region contains four distinct signals: two for the protonated carbons and two for the quaternary (ipso) carbons. The carbon atom bearing the bromine (C-Br) is typically found around 119.5 ppm, while the carbon attached to the methylene group (C-CH₂) appears near 140.2 ppm. The two sets of equivalent protonated aromatic carbons appear at approximately 130.5 ppm and 131.2 ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -Si(CH₃)₃ | ~ -1.5 |

| -CH₂- | ~24.5 |

| C-Br (ipso) | ~119.5 |

| Ar-CH | ~130.5 |

| Ar-CH | ~131.2 |

| C-CH₂ (ipso) | ~140.2 |

Note: Data are typical values based on analogous compounds.

The ²⁹Si NMR spectrum provides direct information about the silicon atom's chemical environment. For this compound, a single resonance is expected. In alkyltrimethylsilanes, the ²⁹Si chemical shift is typically observed in the range of 0 to +5 ppm relative to the standard, tetramethylsilane (B1202638) (TMS).

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns under ionization. For this compound, electron ionization (EI) mass spectrometry is particularly informative.

The mass spectrum prominently displays the molecular ion (M⁺) peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion appears as a characteristic doublet of nearly equal intensity at m/z 242 and 244. The monoisotopic mass of the compound is approximately 242.01 g/mol . uni.lu

The fragmentation pattern provides key structural evidence:

Loss of a methyl group ([M-15]⁺): A common fragmentation for trimethylsilyl compounds, resulting in a doublet at m/z 227/229.

4-Bromobenzyl cation: Cleavage of the benzylic C-Si bond generates the stable 4-bromobenzyl cation, which appears as a strong doublet at m/z 169/171.

Trimethylsilyl cation: The base peak (most intense signal) in the spectrum is typically the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73. This is a diagnostic peak for this functional group.

| m/z (Mass/Charge) | Ion Assignment | Notes |

| 242 / 244 | [C₁₀H₁₅⁷⁹BrSi]⁺ / [C₁₀H₁₅⁸¹BrSi]⁺ | Molecular Ion (M⁺) doublet |

| 227 / 229 | [M - CH₃]⁺ | Loss of a methyl radical |

| 169 / 171 | [C₇H₆⁷⁹Br]⁺ / [C₇H₆⁸¹Br]⁺ | 4-Bromobenzyl cation |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation (Base Peak) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are excellent for identifying functional groups. Many molecular vibrations that are weak in the IR spectrum are strong in the Raman spectrum, making the techniques complementary. libretexts.org

Key vibrational modes for this compound include:

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are observed in the 2850-2960 cm⁻¹ region.

Si-CH₃ Vibrations: A strong and characteristic absorption in the IR spectrum around 1250 cm⁻¹ is due to the symmetric deformation ("umbrella" mode) of the Si-CH₃ groups. researchgate.net

Si-C Stretching: A very intense band in the IR spectrum, typically between 840-860 cm⁻¹, corresponds to the Si-C stretching and CH₃ rocking modes. This band is often diagnostic for the trimethylsilyl group. researchgate.net

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The vibration for the carbon-bromine bond is found at lower frequencies, typically in the 500-600 cm⁻¹ range.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Typical IR Intensity |

| Aromatic C-H Stretch | 3020 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| Si-CH₃ Symmetric Deformation | ~1250 | Strong |

| Si-C Stretch / CH₃ Rock | 840 - 860 | Very Strong |

| C-Br Stretch | 500 - 600 | Medium-Strong |

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements (for suitable derivatives)

While a crystal structure for this compound itself may not be readily available, analysis of suitable derivatives containing the 4-bromobenzyl moiety provides invaluable information about bond lengths, bond angles, and intermolecular interactions in the solid state.

For example, the crystal structure of 4-bromobenzyl 2-(6-methoxy-naphthalen-2-yl)propanoate reveals the precise geometry of the 4-bromobenzyl group. researchgate.net In this and other similar structures, the benzene ring is planar as expected. The C-Br bond length is typically around 1.90 Å, and the benzylic C-C bond length is approximately 1.51 Å. The bond angles within the aromatic ring are close to the ideal 120°. Analysis of the crystal packing can reveal non-covalent interactions, such as halogen bonding involving the bromine atom or π-stacking between aromatic rings, which dictate the supramolecular architecture.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are powerful tools for elucidating the electronic structure and energetic properties of molecules like (4-Bromobenzyl)trimethylsilane. These computational approaches provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and stability of chemical compounds. ijcce.ac.irmdpi.com DFT calculations, specifically at the B3LYP/6-311++G(d,p) level of theory, are commonly used to optimize molecular structures and determine their energetic properties. ijcce.ac.ir The optimized geometry corresponds to the lowest energy conformation of the molecule.

For related compounds, DFT calculations have been shown to provide geometric parameters, such as bond lengths and angles, that are in good agreement with experimental data obtained from X-ray crystallography. mdpi.comresearchgate.net The stability of a molecule can be assessed by its total energy and thermodynamic parameters calculated using DFT. mdpi.com Furthermore, the stability of a molecule is related to its HOMO-LUMO energy gap; a larger gap indicates higher kinetic stability and lower chemical reactivity. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting the reactivity of a molecule. wuxiapptec.com A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it is energetically more favorable to add electrons to a high-lying LUMO or remove electrons from a low-lying HOMO. researchgate.net Conversely, a large HOMO-LUMO gap is indicative of high kinetic stability and low chemical reactivity. researchgate.netresearchgate.net This analysis helps in understanding how this compound might behave in chemical reactions.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A smaller gap suggests higher reactivity and lower stability. A larger gap suggests lower reactivity and higher stability. |

Modeling of Reaction Pathways and Transition States

Computational modeling plays a crucial role in understanding the mechanisms of chemical reactions by mapping out reaction pathways and identifying transition states. nih.gov This involves calculating the potential energy surface of a reaction, which helps in determining the most likely route from reactants to products.

For reactions involving organosilicon compounds, DFT calculations can be employed to explore different potential pathways, such as 1,2-addition versus 1,4-addition mechanisms. acs.org By calculating the energy barriers for each step, including the transition states, the rate-limiting step of the reaction can be identified. acs.org In some cases, desilylation reactions are advantageous as they produce volatile byproducts like trimethylsilane, leading to cleaner reactions. researchgate.net The modeling of reaction pathways can also elucidate the role of catalysts in promoting specific reaction outcomes. harvard.edu

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, which is essential for the characterization of chemical compounds.

DFT and time-dependent DFT (TD-DFT) calculations can be used to predict various spectroscopic parameters, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. ijcce.ac.irlsu.edu The calculated values are often in good agreement with experimental data, aiding in the structural elucidation of molecules. ijcce.ac.irresearchgate.net For instance, calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental spectra to confirm the structure of a compound. ijcce.ac.ir Similarly, predicted vibrational frequencies from DFT calculations can be correlated with experimental FT-IR spectra to assign specific vibrational modes. researchgate.net

Analysis of Charge Distribution and Electrostatic Potentials

The analysis of charge distribution and electrostatic potential (ESP) provides insights into the reactive behavior of a molecule and its intermolecular interactions.

The distribution of electron density in a molecule can be visualized using Molecular Electrostatic Potential (MEP) maps. ijcce.ac.ir These maps illustrate the charge distribution from a color spectrum, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). libretexts.org MEPs are useful for identifying the sites most susceptible to electrophilic and nucleophilic attack. libretexts.org The calculation of atomic charges using methods like Natural Bond Orbital (NBO) analysis further quantifies the charge distribution within the molecule, affecting properties such as the dipole moment. ijcce.ac.irresearchgate.net The ESP can be calculated from the static electron density and is particularly useful for understanding intermolecular interactions. nih.govmdpi.com

| Analysis | Information Provided | Application |

| Molecular Electrostatic Potential (MEP) | Visualizes the three-dimensional charge distribution of a molecule. | Predicts sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) | Quantifies the distribution of atomic charges and analyzes hyperconjugative interactions. | Affects molecular properties like dipole moment and stability. |

| Electrostatic Potential (ESP) | Describes the electrostatic potential energy at different points around a molecule. | Helps in understanding intermolecular interactions and reactivity. |

Applications in Contemporary Chemical Research and Technology

A Versatile Building Block in Organic Synthesis

(4-Bromobenzyl)trimethylsilane serves as a pivotal intermediate in the construction of intricate molecular frameworks, offering chemists a reliable tool for forging new carbon-carbon and carbon-silicon bonds.

Crafting Complex Aromatic and Aliphatic Architectures

The presence of the bromine atom on the phenyl ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the creation of complex aromatic systems. For instance, it readily participates in Suzuki-Miyaura reactions with arylboronic acids to form biaryl structures, which are prevalent in many pharmaceuticals and functional materials. Similarly, Sonogashira coupling with terminal alkynes and Stille coupling with organostannanes provide access to a diverse array of substituted aromatic compounds, including stilbenes and other conjugated systems. wikipedia.orgnih.govchemrevlett.comorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgmdpi.comorganic-chemistry.orgyoutube.com

The trimethylsilylmethyl group also plays a crucial role in synthetic strategies. While direct examples of its use from this compound in constructing complex aliphatic architectures are not extensively documented in readily available literature, benzylic silanes, in general, are known to be valuable precursors. They can be converted into various functional groups, and the silicon atom can influence the reactivity of the adjacent benzylic position, enabling selective transformations.

A Gateway to Silicon-Containing Molecules

The introduction of silicon into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov this compound provides a direct method for incorporating the trimethylsilylmethyl group onto an aromatic ring. The trimethylsilyl (B98337) group is known for its chemical inertness and large molecular volume, which can be exploited to create sterically hindered and more stable molecules. wikipedia.org Furthermore, the silicon-carbon bond can be cleaved under specific conditions to generate other functional groups, adding to its synthetic utility. This strategic incorporation of silicon can lead to compounds with enhanced lipophilicity, metabolic stability, and unique electronic properties. nih.gov

Contributions to Pharmaceutical and Agrochemical Development

The unique structural features of this compound make it a valuable intermediate in the quest for new and improved bioactive compounds for both medicinal and agricultural applications.

An Intermediate in the Design and Synthesis of Bioactive Compounds

The ability to participate in a wide range of coupling reactions makes this compound a key starting material for the synthesis of complex molecules with potential biological activity. For example, it has been utilized in the preparation of compounds designed to treat hyper-proliferative disorders. The biaryl and stilbene scaffolds, readily accessible from this starting material, are common motifs in a vast number of pharmaceuticals. nih.govnih.gov The modular nature of the cross-coupling reactions allows for the rapid generation of libraries of related compounds, which is a crucial step in the drug discovery process for identifying lead candidates with optimal activity.

Modulating Biological Activity through Silicon and Halogenation

The presence of both a silicon-containing moiety and a halogen atom in this compound offers a dual strategy for fine-tuning the biological activity of target molecules. The incorporation of silicon can enhance a drug's metabolic stability by blocking sites susceptible to enzymatic degradation. It can also improve membrane permeability and bioavailability due to increased lipophilicity. nih.gov

Simultaneously, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding affinity and specificity. Halogenation is a well-established strategy in medicinal chemistry to enhance the potency and pharmacokinetic properties of drug candidates. The combination of these two elements in a single building block provides a powerful tool for medicinal chemists to rationally design molecules with improved therapeutic profiles.

Advanced Materials Science and Engineering

While the primary applications of this compound have been in organic synthesis and medicinal chemistry, its structural characteristics suggest potential utility in the field of advanced materials science. Organosilicon compounds, in general, are precursors to a wide range of materials with unique properties. mdpi.com

Precursor for Functionalized Polymers and Oligomers

This compound is a promising monomer for the synthesis of functionalized polymers and oligomers with precisely controlled structures and properties. The presence of the bromo group allows for its participation in various polymerization reactions, including cross-coupling polymerization techniques.

One area of significant potential is in the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives. wikipedia.orgchemrxiv.orgrsc.org PPVs are a class of conjugated polymers known for their electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs). lnu.edu.cn While direct polymerization of this compound into PPV-type structures is a subject of ongoing research, its bifunctional nature allows it to be envisioned as a key building block. For instance, the bromo group can undergo coupling reactions, such as the Heck or Suzuki-Miyaura coupling, to form the polymer backbone, while the trimethylsilylmethyl group remains available for post-polymerization modification or to influence the polymer's solubility and morphology. benthamopen.com

The general synthetic strategies towards functionalized polymers using precursors like this compound are summarized in the table below.

| Polymerization Technique | Role of this compound | Potential Polymer Properties |

| Cross-Coupling Polymerization (e.g., Suzuki, Heck) | Monomer with a reactive halide | Conjugated backbone, tunable electronic properties |

| Anionic Polymerization | Potential initiator component | Controlled molecular weight and architecture |

A study on the Suzuki-Miyaura reaction of 4-silyl-bromobenzenes has demonstrated that the bromo and silyl (B83357) groups can be selectively reacted, which supports the feasibility of using this compound in controlled polymerization processes. benthamopen.com This selectivity is crucial for designing complex polymer architectures.

Potential in Organic Electronic and Photonic Device Fabrication

The electronic properties of materials derived from this compound make them attractive candidates for applications in organic electronic and photonic devices. The incorporation of silicon can enhance thermal stability and influence the optoelectronic characteristics of the resulting materials. nih.gov

In the realm of organic electronics , this compound could serve as a precursor for hole-transporting materials (HTMs) or emissive materials in OLEDs. researchgate.netnrel.govmdpi.comrsc.orgnih.gov The triphenylamine and carbazole moieties, often found in HTMs, could be introduced via cross-coupling reactions at the bromo-position of the silane (B1218182). The trimethylsilyl group can improve solubility and processing characteristics, which are critical for the fabrication of thin-film devices.

In photonics , silicon-containing polymers are explored for their unique optical properties. nih.gov this compound can be a valuable monomer for creating polymers with a high refractive index or specific light-guiding properties. The ability to pattern these materials is essential for fabricating photonic circuits, and the processability imparted by the silyl group is advantageous.

Catalytic Applications and Catalyst Precursor Development

The application of this compound extends into the domain of catalysis, where it can either participate directly in catalytic cycles or serve as a precursor for the synthesis of specialized ligands.

Participation in Catalytic Cycles or as a Ligand Component

The structure of this compound allows for its conversion into phosphine ligands, which are pivotal in homogeneous catalysis. nih.govscispace.comresearchgate.net The bromo-functionalized aromatic ring can be lithiated and subsequently reacted with chlorophosphines to introduce a phosphine group. The resulting ligand would possess a unique electronic and steric profile due to the presence of the trimethylsilylmethyl group, potentially influencing the activity and selectivity of the metal catalyst it coordinates to.

The development of novel ligands is crucial for advancing transition metal-catalyzed reactions. The modular synthesis of ligands from precursors like this compound allows for the fine-tuning of catalyst performance for specific chemical transformations.

Facilitation of Specific Chemical Transformations

As a reactant, this compound is a valuable partner in various cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The carbon-bromine bond can readily participate in reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for the formation of new carbon-carbon bonds. wikipedia.orggelest.commdpi.comlibretexts.orgorganic-chemistry.orgnih.govnih.govnih.govrsc.orgorganic-chemistry.orgnih.govrsc.org

The table below summarizes the utility of this compound in prominent cross-coupling reactions.

| Cross-Coupling Reaction | Coupling Partner | Resulting Functionality |

| Suzuki-Miyaura | Organoboron compounds | Biaryl or alkyl-aryl structures |

| Sonogashira | Terminal alkynes | Aryl-alkyne conjugates |

| Heck | Alkenes | Substituted alkenes |

The trimethylsilylmethyl group can remain intact during these transformations, providing a site for further functionalization in the coupled product. This orthogonal reactivity is a key advantage in multi-step synthetic sequences. For example, a Sonogashira coupling could be performed to introduce an alkyne, followed by a reaction involving the benzylic silane moiety. wikipedia.orggelest.comlibretexts.orgorganic-chemistry.orgorganic-chemistry.org

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards more environmentally friendly processes. zmsilane.commystrikingly.com Future research on (4-Bromobenzyl)trimethylsilane will likely prioritize the development of sustainable and green synthetic methodologies. Key areas of focus will include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives, particularly those based on earth-abundant and non-toxic metals. The "direct process," which avoids pre-formed organometallic reagents, stands as a foundational concept in producing organosilanes cost-effectively and could be adapted for greener syntheses. researchgate.netmdpi.com

Renewable Feedstocks and Solvents: Investigating the use of bio-based starting materials and greener solvent alternatives to reduce reliance on petrochemicals and minimize environmental impact. zmsilane.com

Energy Efficiency: Developing processes that operate at lower temperatures and pressures, potentially through photochemical or electrochemical methods, to reduce energy consumption.

These green chemistry principles aim to make the production and use of organosilanes like this compound more sustainable. mystrikingly.com

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The unique electronic properties of organosilicon compounds continue to attract significant attention, suggesting that the full reactive potential of this compound has yet to be unlocked. rsc.org Future explorations are expected to delve into novel reactivity modes.

Key Research Areas:

C-H Bond Functionalization: Transition metal-catalyzed C-H activation has emerged as a powerful tool for modifying complex molecules. researchgate.net Research into the direct, regioselective functionalization of the benzylic C(sp³)-H bonds in benzylsilanes, catalyzed by metals like palladium, presents a significant opportunity for creating complex molecular architectures efficiently. researchgate.netuantwerpen.be

Novel Cross-Coupling Reactions: While the bromo-substituent is a conventional handle for cross-coupling, new methods involving the activation of the C-Si bond could lead to unprecedented transformations. Organosilicon reagents are seen as low-toxicity, stable alternatives in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com

Photoredox Catalysis: The use of visible light to drive chemical reactions under mild conditions is a rapidly growing field. Investigating photoredox-catalyzed reactions of this compound could uncover new synthetic pathways that are inaccessible through traditional thermal methods. researchgate.net

Hypervalent Silicon Intermediates: Silicon's ability to expand its coordination sphere to form hypervalent species can be exploited to design novel reactions. soci.org Manipulating these intermediates could allow for unique bond-forming events and the synthesis of complex cyclic organosilicon compounds. oup.com

Recent advancements in the chemistry of acylsilanes and other functional organosilanes highlight the potential for discovering new transformations and applications. rsc.orgbohrium.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The demand for rapid synthesis and screening of new molecules in drug discovery and materials science is driving the adoption of advanced automation. chemrxiv.orgnih.gov this compound is well-suited for integration into these modern platforms.

Flow Chemistry: Conducting reactions in continuous flow systems offers superior control over parameters like temperature, pressure, and reaction time, which enhances safety and reproducibility. symeres.comuc.pt The synthesis of this compound or its subsequent transformations could be optimized in flow reactors, enabling safer handling of reactive intermediates and facilitating scale-up. nih.govnih.govthieme-connect.de Flow chemistry is particularly advantageous for telescoping multiple reaction steps without intermediate purification, thereby reducing waste and improving efficiency. thieme-connect.de

Automated Synthesis: Robotic platforms can perform numerous reactions in parallel, accelerating the discovery of new compounds and the optimization of reaction conditions. sigmaaldrich.comscripps.educhemrxiv.org By using this compound as a building block in automated synthesizers, vast libraries of derivatives can be rapidly generated for screening in various applications.

High-Throughput Screening (HTS): HTS techniques, often coupled with mass spectrometry, allow for the rapid evaluation of thousands of reactions. researchgate.netunchainedlabs.com This approach can be used to quickly identify optimal conditions for reactions involving this compound or to screen its derivatives for desired properties. purdue.edu

The combination of flow chemistry and automation represents a paradigm shift in chemical synthesis, enabling faster and more efficient molecular discovery. chimia.ch

Advanced Applications in Supramolecular Chemistry and Nanotechnology

The trimethylsilyl (B98337) group of this compound can act as an effective anchor to hydroxylated surfaces, making it a prime candidate for applications in surface science and nanotechnology.

Organosilanes are known to form well-organized self-assembled monolayers (SAMs) on substrates like silicon oxide. acs.orgresearchgate.net The functional groups on the organosilane determine the chemical and physical properties of the resulting surface. acs.org

Emerging Opportunities:

Functional Surfaces: SAMs of this compound can be used to create surfaces where the bromine atom serves as a versatile chemical handle. This allows for subsequent surface modification through reactions like Suzuki or Sonogashira coupling, enabling the precise engineering of surface properties for applications in sensors, electronics, or biocompatible materials. researchgate.net

Nanopatterning: Techniques like dip-pen nanolithography or microcontact printing can be used to pattern SAMs of this compound on a nanoscale, creating templates for the fabrication of nanoelectronic devices or biosensors.

Nanoparticle Functionalization: The compound can be used to modify the surface of nanoparticles (e.g., silica, gold), imparting stability and providing a reactive site for further conjugation with biomolecules or other functional ligands.

The stability and versatility of organosilane-based SAMs make them a critical component in the bottom-up fabrication of advanced materials and devices. nih.govbohrium.com

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The unique combination of a reactive bromine handle and a surface-active silane (B1218182) group positions this compound as a valuable tool for interdisciplinary research.

Materials Science: The compound can be incorporated as a monomer into polymers, yielding materials with enhanced thermal stability, weather resistance, or tailored surface properties. mystrikingly.com Organosilicon compounds are integral to the production of adhesives, sealants, and protective coatings. sigmaaldrich.com

Chemical Biology: After immobilization on a surface, the bromine atom can be used to attach probes, proteins, or DNA strands, facilitating the development of diagnostic arrays and biosensors. While carbon-silicon bonds are not found in nature, research into creating them artificially within biological systems is an emerging field. wikipedia.org

Biomedical Applications: Organosilanes are explored for modifying the surfaces of biomedical implants to improve biocompatibility and reduce fouling. sigmaaldrich.com The ability to functionalize these surfaces further using the bromo-group could allow for the attachment of drugs or bioactive molecules. alfa-chemistry.com The development of sila-pharmaceuticals, where carbon atoms in drug molecules are replaced by silicon, is another promising area where derivatives of this compound could be useful. acs.org

The versatility of this compound ensures its continued relevance not just in traditional organic synthesis but also at the expanding frontiers of science and technology. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing (4-bromobenzyl)trimethylsilane with high purity?

this compound is synthesized via nucleophilic substitution or coupling reactions. For example, in Bu₄NCl/TMSOK-mediated reactions, anhydrous THF is used under inert conditions to minimize hydrolysis. Post-synthesis purification involves column chromatography (e.g., alumina) and vacuum distillation to achieve >97% purity . Key parameters include stoichiometric control of trimethylsilyl reagents and exclusion of moisture to prevent silane degradation .

Q. How should researchers handle and store this compound to ensure stability?

The compound is hydrolytically stable under neutral conditions but sensitive to moisture and light. Storage at 2–8°C in amber glass vials under inert gas (e.g., argon) is recommended. Pre-drying solvents (e.g., THF, DCM) over molecular sieves and using Schlenk techniques during reactions further prevent decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H NMR : Peaks at δ 0.15–0.25 ppm (Si(CH₃)₃), δ 2.50–2.70 ppm (CH₂Si), and δ 7.20–7.50 ppm (aromatic protons) confirm the structure .

- IR : Absorptions at ~1250 cm⁻¹ (Si–C) and 540–600 cm⁻¹ (C–Br) validate functional groups .

- GC-MS : Molecular ion peaks at m/z 243 (M⁺) and fragmentation patterns (e.g., loss of Br or Si(CH₃)₃) aid identification .

Advanced Research Questions

Q. How does this compound participate in catalytic C–H silylation, and what factors influence its reactivity?

The compound acts as a silylating agent in base-catalyzed C–H functionalization. For example, with KOtBu, it transfers the trimethylsilyl group to aromatic C–H bonds via a radical or concerted mechanism. Reactivity depends on:

Q. Why do discrepancies arise in reported yields for silylation reactions using this compound?

Contradictions often stem from:

- Moisture contamination : Trace water hydrolyzes silane, reducing effective concentration .

- Catalyst deactivation : Residual oxygen or protic impurities (e.g., alcohols) poison catalysts like Pd or KOtBu .

- Analytical methods : Variations in GC-MS calibration or NMR integration thresholds can misrepresent yields .

Q. How can researchers troubleshoot low yields in cross-coupling reactions involving this compound?

- Optimize catalyst systems : Use Pd(PPh₃)₄/CuI for Sonogashira couplings, ensuring strict anhydrous conditions .

- Monitor silane stability : Pre-purify via distillation to remove bromobenzyl chloride byproducts (CAS 589-17-3) that inhibit coupling .

- Vary reaction time/temperature : Slow addition at 60–80°C improves regioselectivity in aryl halide substitutions .

Q. What role does this compound play in synthesizing trifluoromethylated building blocks?

The bromine substituent enables subsequent halogen-exchange reactions. For instance, treatment with AgF or CuCN in DMF replaces Br with CF₃, yielding trifluoromethylated analogs critical in medicinal chemistry. Key considerations include:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states .

- Leaving group ability : Bromine’s moderate electronegativity balances reactivity and selectivity .

Methodological Considerations

Q. How to design experiments to compare the efficacy of this compound with analogous silanes (e.g., TMSCl or TMSOTf)?

- Control variables : Fix reaction conditions (solvent, temperature, catalyst) and vary silane source.

- Quantify outcomes : Use ¹H NMR to track silylation progress and GC-MS to identify byproducts.

- Mechanistic probes : Isotopic labeling (e.g., D₂O quenching) or EPR spectroscopy detects radical intermediates .

Q. What strategies mitigate competing protodesilylation during C–H functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.